4-HYDROXY NONENAL MERCAPTURIC ACID
4-HYDROXY NONENAL MERCAPTURIC ACID
Peroxidation of common ω-6 polyunsaturated fatty acids (PUFAs) such as linoleic acid, DGLA, and arachidonic acid can give rise to 4-HNE. 4-HNE is cleared rapidly from the plasma and undergoes enterohepatic circulation as a glutathione conjugate in the rat. About two thirds of an administered dose of 4-HNE is excreted within 48 hours in the urine, primarily in the form of mercapturic acid conjugates. The C-1 aldehyde of 4-HNE is reduced to an alcohol in about half of these metabolites. The remainder are C-1 aldehydes or have been oxidized to C-1 carboxylic acids. These aldehydes and carboxylic acids can also form γ-lactols and γ-lactones, respectively, producing at least 4 or 5 end urinary metabolites of 4-HNE in vivo.
Brand Name:
Vulcanchem
CAS No.:
146764-24-1
VCID:
VC0126690
InChI:
InChI=1S/C14H25NO5S/c1-3-4-5-6-11-12(7-13(17)20-11)21-8-10(14(18)19)15-9(2)16/h10-13,17H,3-8H2,1-2H3,(H,15,16)(H,18,19)/t10-,11?,12?,13?/m0/s1
SMILES:
CCCCCC1C(CC(O1)O)SCC(C(=O)O)NC(=O)C
Molecular Formula:
C14H25NO5S
Molecular Weight:
319.416
4-HYDROXY NONENAL MERCAPTURIC ACID
CAS No.: 146764-24-1
Main Products
VCID: VC0126690
Molecular Formula: C14H25NO5S
Molecular Weight: 319.416
CAS No. | 146764-24-1 |
---|---|
Product Name | 4-HYDROXY NONENAL MERCAPTURIC ACID |
Molecular Formula | C14H25NO5S |
Molecular Weight | 319.416 |
IUPAC Name | (2R)-2-acetamido-3-(5-hydroxy-2-pentyloxolan-3-yl)sulfanylpropanoic acid |
Standard InChI | InChI=1S/C14H25NO5S/c1-3-4-5-6-11-12(7-13(17)20-11)21-8-10(14(18)19)15-9(2)16/h10-13,17H,3-8H2,1-2H3,(H,15,16)(H,18,19)/t10-,11?,12?,13?/m0/s1 |
Standard InChIKey | DEWNQQSQBYUUAE-DCNVRKPOSA-N |
SMILES | CCCCCC1C(CC(O1)O)SCC(C(=O)O)NC(=O)C |
Appearance | Assay:≥98%A solution in ethanol |
Description | Peroxidation of common ω-6 polyunsaturated fatty acids (PUFAs) such as linoleic acid, DGLA, and arachidonic acid can give rise to 4-HNE. 4-HNE is cleared rapidly from the plasma and undergoes enterohepatic circulation as a glutathione conjugate in the rat. About two thirds of an administered dose of 4-HNE is excreted within 48 hours in the urine, primarily in the form of mercapturic acid conjugates. The C-1 aldehyde of 4-HNE is reduced to an alcohol in about half of these metabolites. The remainder are C-1 aldehydes or have been oxidized to C-1 carboxylic acids. These aldehydes and carboxylic acids can also form γ-lactols and γ-lactones, respectively, producing at least 4 or 5 end urinary metabolites of 4-HNE in vivo. |
Synonyms | N-acetyl-S-(tetrahydro-5-hydroxy-2-pentyl-3-furanyl)-L-cysteine |
PubChem Compound | 71433688 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume